![molecular formula C15H22N2O2 B5194772 methyl 4-[(4-methyl-1,4-diazepan-1-yl)methyl]benzoate](/img/structure/B5194772.png)
methyl 4-[(4-methyl-1,4-diazepan-1-yl)methyl]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-[(4-methyl-1,4-diazepan-1-yl)methyl]benzoate is a chemical compound that belongs to the class of diazepanes Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(4-methyl-1,4-diazepan-1-yl)methyl]benzoate typically involves the following steps:
Formation of the Diazepane Ring: The diazepane ring can be synthesized through a cyclization reaction involving appropriate diamines and dihalides under basic conditions.
Introduction of the Benzoate Group: The benzoate ester group is introduced through esterification reactions, where the diazepane derivative reacts with methyl benzoate in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-[(4-methyl-1,4-diazepan-1-yl)methyl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the diazepane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: N-oxides of the diazepane ring.
Reduction: Alcohol derivatives of the benzoate ester.
Substitution: Substituted diazepane derivatives.
Aplicaciones Científicas De Investigación
Methyl 4-[(4-methyl-1,4-diazepan-1-yl)methyl]benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which methyl 4-[(4-methyl-1,4-diazepan-1-yl)methyl]benzoate exerts its effects involves interactions with specific molecular targets. The diazepane ring can interact with biological receptors, potentially modulating their activity. The benzoate ester group may also play a role in the compound’s overall bioactivity by influencing its solubility and membrane permeability.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Methyl-1,4-diazepan-1-yl)acetic acid hydrate
- 2-(4-methyl-1,4-diazepan-1-yl)ethanimidamide
Uniqueness
Methyl 4-[(4-methyl-1,4-diazepan-1-yl)methyl]benzoate is unique due to the combination of the diazepane ring and the benzoate ester group. This structural feature distinguishes it from other similar compounds and may confer unique chemical and biological properties.
Propiedades
IUPAC Name |
methyl 4-[(4-methyl-1,4-diazepan-1-yl)methyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-16-8-3-9-17(11-10-16)12-13-4-6-14(7-5-13)15(18)19-2/h4-7H,3,8-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHUFFPUFJUCRGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)CC2=CC=C(C=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
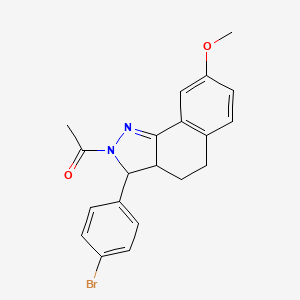
![6-chloro-3-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B5194695.png)
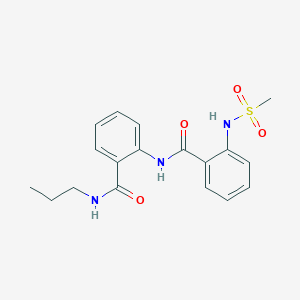
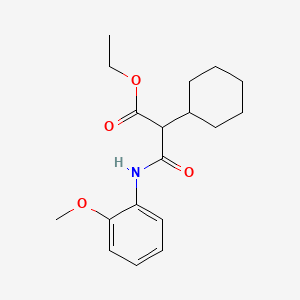
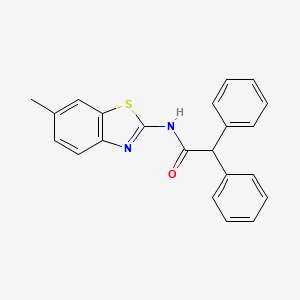

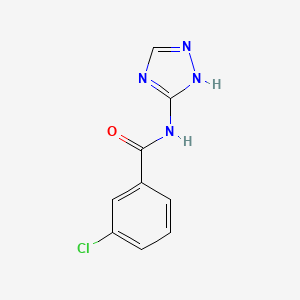
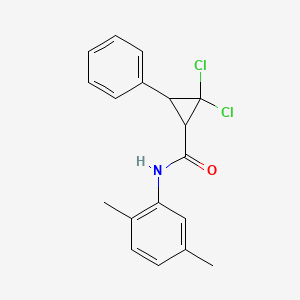
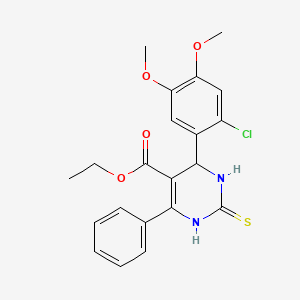
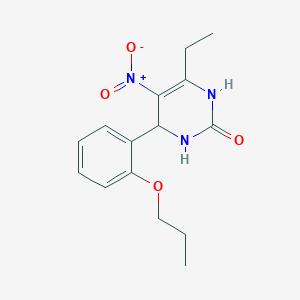
![(4-{[(2-nitrophenoxy)acetyl]amino}phenyl)acetic acid](/img/structure/B5194770.png)
![4-[3-(2,5-dichlorophenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B5194777.png)
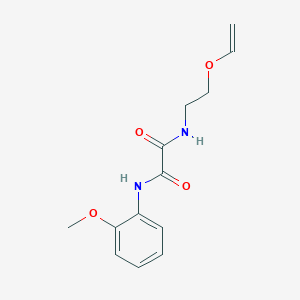
![N-[2-fluoro-5-(trifluoromethyl)phenyl]ethanesulfonamide](/img/structure/B5194796.png)
